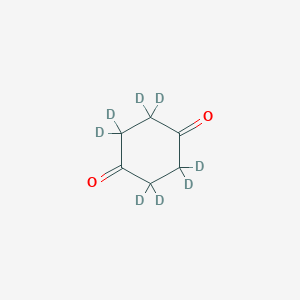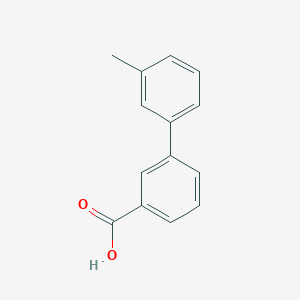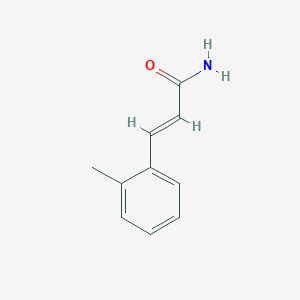
3-(2-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: U 77863 was originally isolated from a fermentation beer of Streptomyces griseoluteus. The synthesis of U 77863 involves the reaction of o-methyl cinnamic acid with ammonia or an amine under specific conditions to form the amide bond .
Industrial Production Methods: Industrial production of U 77863 can be achieved through large-scale fermentation processes using Streptomyces griseoluteus. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: U 77863 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring of U 77863 can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions
Major Products Formed:
Oxidation: Formation of o-methyl cinnamic acid.
Reduction: Formation of o-methyl cinnanamine.
Substitution: Formation of halogenated derivatives of U 77863
Scientific Research Applications
U 77863 has several scientific research applications, including:
Chemistry: Used as a lead compound for developing new anti-invasive and anti-metastatic drugs.
Biology: Studied for its effects on inhibiting cancer cell invasion and metastasis.
Medicine: Potential therapeutic agent for treating cancers, particularly malignant melanoma.
Industry: Potential use in the development of novel pharmaceuticals
Mechanism of Action
U 77863 exerts its effects by inhibiting the invasion and metastasis of cancer cells. It does so by interfering with the extravasation process of tumor cells, which is the movement of cells out of the blood vessels into surrounding tissues. This inhibition is achieved without affecting the growth rates or clonogenic potential of the cancer cells .
Comparison with Similar Compounds
Cinnanamide: Slightly less potent than U 77863 in inhibiting tumor cell invasion.
Acrylamide Side-Chain Compounds: Also exhibit anti-invasive properties but are less effective compared to U 77863.
Cinnamic Acid Analogs: Do not inhibit tumor cell invasion at comparable doses
Uniqueness: U 77863 stands out due to its specific anti-invasive and anti-metastatic effects, which are not commonly observed in other cinnamoyl compounds. This makes it a promising candidate for developing new cancer therapies .
Properties
CAS No. |
146669-23-0 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(E)-3-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H11NO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H2,11,12)/b7-6+ |
InChI Key |
GLJWZMYXVRYLPB-VOTSOKGWSA-N |
SMILES |
CC1=CC=CC=C1C=CC(=O)N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)N |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)N |
Synonyms |
trans-3-(2'-methylphenyl)-2-propene-1-carboxamide U 77863 U-77863 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[4,5-e][1,4]diazepine-5,8-dithione, 1,4,6,7-tetrahydro-1,4-dimethyl-](/img/structure/B117961.png)
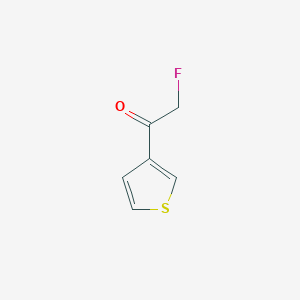

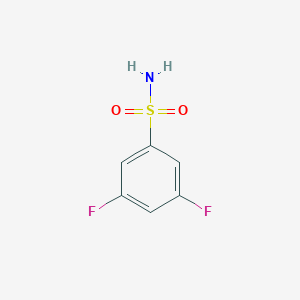
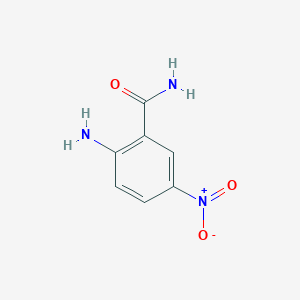
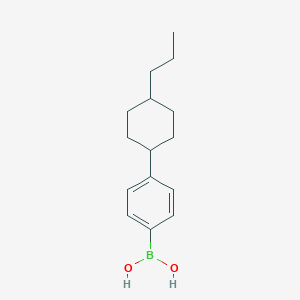

![(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B117976.png)
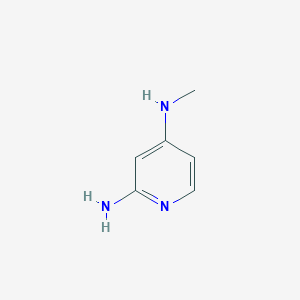
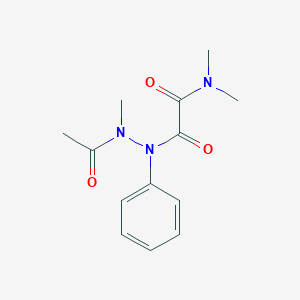
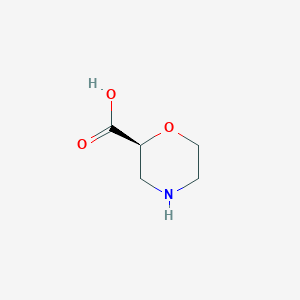
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)
